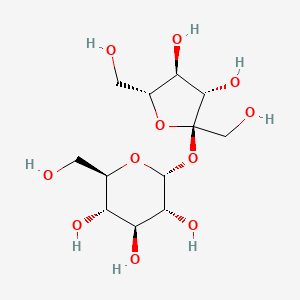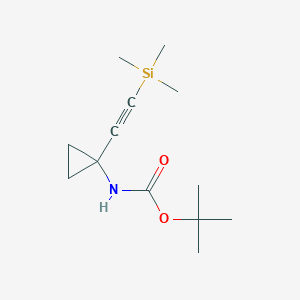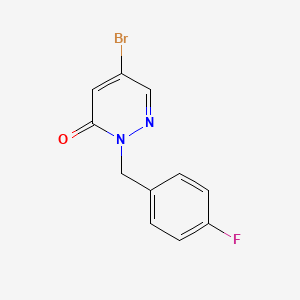![molecular formula C14H10Cl2N2O4 B2506141 2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline CAS No. 306730-53-0](/img/structure/B2506141.png)
2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline is not directly mentioned in the provided papers. However, we can infer some information based on related compounds and their properties. Chloro and nitro derivatives of aniline compounds are known to exhibit various physical and chemical properties that are influenced by the nature and position of the substituents on the aromatic ring .
Synthesis Analysis
The synthesis of chloro and nitro-substituted anilines typically involves multi-step reactions, starting from substituted nitrobenzenes or chloronitrobenzenes. For instance, 2-chloro-4-aminophenol was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction, followed by an addition reaction . Similarly, the synthesis of 2,4,6-trinitro-3,5-diamino-N-(1,2,4-triazole-4)-aniline involved a series of reactions starting from 2,4,6-trinitrochlorobenzene . These methods suggest that the synthesis of this compound would likely involve chlorination and nitration steps, followed by a condensation reaction with the appropriate benzodioxol derivative.
Molecular Structure Analysis
The molecular structure of chloro and nitro-substituted anilines is characterized by the planarity of the aromatic rings and the orientation of substituents, which can influence the overall molecular conformation . The presence of electron-withdrawing groups such as chloro and nitro groups can affect the electron density distribution within the molecule, potentially impacting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Chloro and nitro-substituted anilines can undergo various chemical reactions, including condensation with other aromatic compounds. For example, 6-substituted-2,3-dichloronaphthoquinones were condensed with aniline, and the reactivity at the 2- and 3-positions was influenced by the 6-substituent . This suggests that the this compound could also participate in similar condensation reactions, with its reactivity being affected by the nitro and chloro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro and nitro-substituted anilines are significantly influenced by the substituents. For instance, the introduction of chloro substituents at the 2,3-positions can increase the nematic-isotropic transition temperature compared to mono-chloro derivatives . The presence of nitro groups can also contribute to the thermal stability of the compound, as seen in the case of 2,4,6-trinitro-3,5-diamino-N-(1,2,4-triazole-4)-aniline, which exhibited good thermal stability . These findings suggest that this compound would likely have distinct mesomorphic and thermal properties due to its polysubstitution pattern.
Scientific Research Applications
Effects on Mesomorphic Properties
The impacts of chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines on mesomorphic properties have been explored. Notably, the 2,3-dichloro derivative exhibited distinctive behavior by showing a higher nematic-isotropic transition temperature compared to its mono-chloro counterparts. This indicates the significant role of chlorine substitution at specific positions on the aniline moiety and its impact on mesomorphic properties (Hasegawa et al., 1989).
Ortho-Chlorination and Oxidation of Aryls
The compound has been implicated in studies involving the ortho-selective chlorination of aryls. 1-Chloro-1,2-benziodoxol-3-one has been used as a potent chlorinating and oxidizing agent for aniline derivatives, showcasing the compound’s relevance in chemical synthesis and transformation processes under aqueous conditions (Vinayak et al., 2018).
Electronic Structures and Conformations
A study on the electronic structures and molecular conformations of N-benzylideneaniline derivatives, including those with nitro groups on the anilino benzene ring, was conducted. This research revealed that certain derivatives, such as the 4-nitro derivatives, adopt significantly twisted conformations, shedding light on the compound’s electronic properties and structural behavior (Akaba et al., 1980).
Impact on Azo Dye Properties
The influence of various substituents on the properties of azo dyes derived from aniline derivatives has been investigated. Specifically, the study looked at how different substituents at the nitrogen atom of the arylamino group affect the electronic spectra, coloristic properties, and other characteristics of the azo dyes, demonstrating the compound’s relevance in the field of dye and pigment chemistry (Penchev et al., 1992).
Mechanism of Action
Mode of Action
It’s known that many nitroaniline derivatives interact with their targets through a variety of mechanisms, including inhibition of key enzymes, interference with dna synthesis, or disruption of cell membrane integrity .
Biochemical Pathways
Nitroaniline derivatives can potentially affect a wide range of biochemical pathways depending on their specific targets .
Result of Action
Nitroaniline derivatives often exert their effects by disrupting normal cellular processes, leading to cell death .
properties
IUPAC Name |
2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-9-2-1-3-10(14(9)16)17-6-8-4-12-13(22-7-21-12)5-11(8)18(19)20/h1-5,17H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRIXKQSGYAMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CNC3=C(C(=CC=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B2506060.png)
![5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2506061.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2506063.png)


![Tert-butyl (1R,5S)-spiro[9-azabicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2506071.png)
![3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506072.png)
![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide](/img/structure/B2506075.png)
![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2506079.png)

